Boron trifluoride, isopropanol reagent 15
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Overview
Description
Boron trifluoride, isopropanol reagent 15: is a chemical compound with the molecular formula C3H8BF3O. It is a clear liquid that ranges in color from colorless to light yellow or light orange . This compound is widely used in various scientific research fields due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron trifluoride, isopropanol reagent 15 can be synthesized by reacting boron trifluoride with isopropanol under controlled conditions. The reaction typically involves the use of an inert atmosphere to prevent unwanted side reactions and is carried out at low temperatures to ensure the stability of the product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where boron trifluoride gas is bubbled through isopropanol. The reaction is monitored closely to maintain optimal conditions and ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Boron trifluoride, isopropanol reagent 15 is known to undergo various types of chemical reactions, including:
Esterification: It acts as a catalyst in the esterification of fatty acids, converting them into their respective esters.
Substitution Reactions: It can facilitate electrophilic substitution reactions, such as the reaction of indole with aromatic aldehydes.
Common Reagents and Conditions:
Esterification: Typically carried out in a water bath with this compound as the catalyst.
Substitution Reactions: These reactions are often conducted at room temperature or under reflux conditions in the presence of this compound.
Major Products:
Esterification: The major products are esters of fatty acids.
Substitution Reactions: The products include bis(indolyl)methanes and oxindole derivatives.
Scientific Research Applications
Chemistry: Boron trifluoride, isopropanol reagent 15 is extensively used as a Lewis acid catalyst in various organic synthesis reactions, including esterification, cyclization, and hydroboration-oxidation .
Biology and Medicine: In biological and medical research, it is used to synthesize complex organic molecules that are essential for studying biochemical pathways and developing pharmaceuticals .
Industry: Industrially, it is employed in the production of polymers, resins, and other materials that require precise catalytic processes .
Mechanism of Action
Mechanism: Boron trifluoride, isopropanol reagent 15 acts as a Lewis acid, accepting electron pairs from other molecules during chemical reactions. This property allows it to facilitate various organic transformations by stabilizing reaction intermediates and lowering activation energies .
Molecular Targets and Pathways: The compound primarily targets electron-rich sites in organic molecules, promoting reactions such as esterification and substitution. It interacts with molecular orbitals to form stable complexes that drive the reaction forward .
Comparison with Similar Compounds
Boron trifluoride (BF3): A colorless gas used as a Lewis acid in various chemical reactions.
Boron trifluoride etherate: A liquid complex of boron trifluoride with diethyl ether, used in organic synthesis.
Uniqueness: Boron trifluoride, isopropanol reagent 15 is unique due to its combination of boron trifluoride and isopropanol, which provides specific reactivity and stability advantages in certain reactions compared to other boron trifluoride complexes .
Properties
IUPAC Name |
propan-2-ol;trifluoroborane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O.BF3/c1-3(2)4;2-1(3)4/h3-4H,1-2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNKTNYUQNTSCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8BF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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